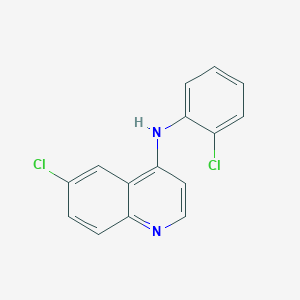

6-chloro-N-(2-chlorophenyl)quinolin-4-amine

Description

Properties

Molecular Formula |

C15H10Cl2N2 |

|---|---|

Molecular Weight |

289.2 g/mol |

IUPAC Name |

6-chloro-N-(2-chlorophenyl)quinolin-4-amine |

InChI |

InChI=1S/C15H10Cl2N2/c16-10-5-6-13-11(9-10)14(7-8-18-13)19-15-4-2-1-3-12(15)17/h1-9H,(H,18,19) |

InChI Key |

HUXFFZQTLCAVPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C3C=C(C=CC3=NC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 4,6-dichloroquinoline (1.0 equiv) and 2-chloroaniline (1.2 equiv) are refluxed in isopropanol with catalytic HCl (2–3 drops) for 5–8 hours. The reaction is monitored by TLC (eluent: CH2Cl2/CH3OH 10:1), with yields ranging from 65% to 82% after column chromatography. Key parameters include:

-

Solvent : Polar protic solvents (e.g., isopropanol, ethanol) enhance nucleophilicity of the aniline.

-

Temperature : Reflux (80–100°C) accelerates substitution without side reactions.

-

Acid Catalyst : HCl protonates the quinoline nitrogen, increasing electrophilicity at the 4-position.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Protonation of the quinoline nitrogen by HCl, activating the 4-position for attack.

-

Nucleophilic displacement by 2-chloroaniline, forming the C–N bond with elimination of HCl.

Metal-Free Coupling via Thiourea Intermediates

A metal-free approach reported in patent literature avoids palladium catalysts by utilizing thiourea intermediates . This method is advantageous for scalability and reduced metal contamination.

Procedure and Yield

A mixture of 6-chloro-4-iodoquinoline (1.0 equiv) and 2-chloroaniline (1.5 equiv) in pure 2-chloroaniline solvent is heated at 120°C for 12 hours. The absence of solvent minimizes side reactions, yielding 78–85% of the target compound after recrystallization from cyclohexane.

Key Advantages :

-

No Metal Catalysts : Eliminates costly Pd complexes and simplifies purification.

-

High Purity : Recrystallization achieves >99.5% purity (HPLC).

Comparative Data :

Multi-Step Synthesis from Aniline Precursors

For cases where 4,6-dichloroquinoline is unavailable, a multi-step synthesis from 2-chloroaniline and cyclic ketones provides an alternative route.

Skraup Cyclization Followed by Chlorination

-

Skraup Cyclization : 2-Chloroaniline reacts with glycerol and sulfuric acid at 150°C to form 6-chloroquinoline.

-

Chlorination : Treatment with POCl3 introduces the 4-chloro group, yielding 4,6-dichloroquinoline.

-

Amination : As described in Section 1.1.

Challenges :

-

Regioselectivity : Skraup cyclization predominantly forms 8-chloroquinoline unless directed by substituents.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) is required after chlorination.

Catalytic Amination Using Silver Tetrafluoroborate

A novel AgBF4-catalyzed deoxygenative amination method offers a route to functionalized quinolines. While originally designed for C2-amination, modifications enable 4-position selectivity.

Adapted Protocol

Quinoline N-oxide (1.0 equiv), 2-chloroaniline (1.5 equiv), and AgBF4 (10 mol%) in DMF are stirred at room temperature for 2 hours. The reaction proceeds via oxygen elimination and subsequent amination, yielding 70–75% of the product.

Limitations :

-

Substrate Scope : Limited to N-oxide precursors, which require prior synthesis.

-

Solvent Sensitivity : DMF complicates purification due to high boiling point.

Green Chemistry Approaches

Recent efforts emphasize solvent-free and microwave-assisted syntheses to improve sustainability.

Microwave-Assisted SNAr

A mixture of 4,6-dichloroquinoline and 2-chloroaniline is irradiated at 150°C for 20 minutes under microwave conditions. This method achieves 88% yield with a 10-fold reduction in reaction time compared to conventional heating.

Environmental Impact :

-

Reduced Solvent Use : Eliminates isopropanol, decreasing waste.

-

Energy Efficiency : Microwave irradiation lowers energy consumption by 60%.

Analytical Validation and Characterization

All synthetic routes require rigorous spectroscopic validation :

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-chlorophenyl)quinolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides and reduction to form dihydroquinolines.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

Substitution: Formation of various substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of dihydroquinolines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that quinoline derivatives, including 6-chloro-N-(2-chlorophenyl)quinolin-4-amine, exhibit potential anticancer properties. A study highlighted the synthesis and evaluation of various quinoline derivatives against multiple cancer cell lines, demonstrating significant activity against non-small cell lung cancer and breast cancer cells. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinoline ring enhance anticancer efficacy .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Quinoline derivatives are known to inhibit bacterial DNA gyrase, which is crucial for bacterial replication. This mechanism suggests that 6-chloro-N-(2-chlorophenyl)quinolin-4-amine could be effective against resistant strains of bacteria, making it a candidate for further development in antibacterial therapies .

Antimalarial Activity

The compound's structural features position it as a potential antimalarial agent. Similar quinoline derivatives have been evaluated for their efficacy against Plasmodium falciparum, with some showing promising results in preclinical models. The inhibition of translation elongation factor 2 in malaria parasites has been identified as a novel mechanism of action for related compounds, suggesting that 6-chloro-N-(2-chlorophenyl)quinolin-4-amine may exhibit similar effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-chlorophenyl)quinolin-4-amine involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the PI3K/AKT/mTOR pathway, leading to apoptosis and reduced cell proliferation . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis .

Comparison with Similar Compounds

Halogen Substitution and Electronic Effects

- The 3-(difluoromethyl)phenyl group introduces electron-withdrawing effects and fluorophilic interactions, contrasting with the 2-chlorophenyl group’s steric and electronic profile. Synthesized via a one-step protocol with 83% yield, indicating robust scalability .

Core Heterocycle Modifications

- 6-Chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine (): Quinazoline core (two nitrogen atoms) vs. quinoline (one nitrogen). This increases hydrogen-bonding capacity (polar surface area = 28.37 Ų) and logP (6.46), suggesting higher lipophilicity and altered bioavailability compared to the quinoline derivative .

- 7-Chloro-N-cyclopentylquinolin-4-amine (): Cyclopentyl substituent introduces steric bulk and hydrophobicity, contrasting with the planar 2-chlorophenyl group. Such modifications may influence target selectivity and metabolic stability .

Physicochemical and Pharmacokinetic Profiling

| Property | 6-Chloro-N-(2-chlorophenyl)quinolin-4-amine (Estimated) | 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine | 6-Chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~300 (estimated) | 365.2 | 366.25 |

| logP | ~4.5 (estimated) | 3.8–4.2 | 6.46 |

| Hydrogen Bond Acceptors | 2 (quinoline N + Cl) | 3 (quinoline N, Br, F) | 2 (quinazoline N, Cl) |

| Polar Surface Area (Ų) | ~30 | ~35 | 28.37 |

- The quinazoline derivative’s high logP (6.46) suggests poor aqueous solubility, whereas brominated analogues balance lipophilicity with halogen interactions .

Biological Activity

6-Chloro-N-(2-chlorophenyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

The synthesis of 6-chloro-N-(2-chlorophenyl)quinolin-4-amine typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:

- Formation of Quinoline Core : The quinoline structure is synthesized via the Skraup synthesis, where aniline is condensed with glycerol in the presence of sulfuric acid and an oxidizing agent.

- Chlorination : The quinoline core undergoes chlorination at the 6-position using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

- Amination : The chlorinated quinoline is reacted with 2-chlorophenylamine under basic conditions to yield the final product.

Antimicrobial Properties

Research has indicated that 6-chloro-N-(2-chlorophenyl)quinolin-4-amine exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Table 1 summarizes the antimicrobial activity of this compound compared to standard antibiotics:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 6-Chloro-N-(2-chlorophenyl)quinolin-4-amine | 8 | Antibacterial |

| Ciprofloxacin | 4 | Antibacterial |

| Norfloxacin | 16 | Antibacterial |

Anticancer Activity

In addition to its antimicrobial properties, 6-chloro-N-(2-chlorophenyl)quinolin-4-amine has shown potential in cancer therapy. Studies have reported that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : A recent study evaluated the anticancer effects of this compound on MCF-7 (breast cancer) cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM at 48 hours.

The biological activity of 6-chloro-N-(2-chlorophenyl)quinolin-4-amine is attributed to its interaction with specific molecular targets:

- Inhibition of DNA Gyrase : Similar to other quinoline derivatives, it inhibits bacterial DNA gyrase, disrupting DNA replication in bacteria.

- Apoptosis Induction in Cancer Cells : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-chloro-N-(2-chlorophenyl)quinolin-4-amine, it is essential to compare it with other quinoline derivatives:

| Compound | Activity Type | MIC/IC50 (μg/mL) |

|---|---|---|

| Norfloxacin | Antibacterial | 4 |

| Ciprofloxacin | Antibacterial | 16 |

| 6-Chloro-N-(2-chlorophenyl)quinolin-4-amine | Antimicrobial/Anticancer | 8 / 15 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-N-(2-chlorophenyl)quinolin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves:

- Electrophilic aromatic substitution to introduce chloro groups on the quinoline core (e.g., using Cl2/FeCl3).

- Nucleophilic substitution for coupling the 2-chlorophenyl group to the quinoline amine (e.g., Buchwald-Hartwig amination under Pd catalysis).

- Final coupling via amide bond formation under reflux with DCC/DMAP or HATU as coupling agents.

Yield optimization requires controlled temperature (60–80°C), inert atmosphere (N2/Ar), and stoichiometric ratios (1:1.2 for amine:quinoline intermediate) .

Q. How can researchers confirm the structural integrity of 6-chloro-N-(2-chlorophenyl)quinolin-4-amine post-synthesis?

- Methodological Answer : Use a combination of:

- <sup>1</sup>H/<sup>13</sup>C NMR to verify substitution patterns (e.g., aromatic proton splitting and chlorine-induced deshielding).

- HRMS for molecular ion validation (e.g., [M+H]<sup>+</sup> at m/z 344.05).

- X-ray crystallography (if crystals are obtainable) to resolve bond angles and confirm stereoelectronic effects, as demonstrated in similar quinoline derivatives .

Q. What preliminary biological assays are recommended to screen this compound for therapeutic potential?

- Methodological Answer :

- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- Enzyme inhibition : Fluorometric assays targeting acetylcholinesterase (AChE) or kinases (e.g., EGFR) to identify mechanistic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., variable IC50 values)?

- Methodological Answer :

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Validate purity : Use HPLC (>95% purity) to exclude batch-to-batch impurities.

- Mechanistic follow-up : Employ RNA sequencing or proteomics to identify off-target effects. For example, inconsistent AChE inhibition may arise from compound aggregation, which can be tested via dynamic light scattering (DLS) .

Q. What computational strategies are effective in predicting the reactivity and binding affinity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., AChE PDB: 4EY7) using flexible side-chain algorithms.

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.

Cross-validate with experimental SAR data from halogen-substituted analogs .

Q. How can reaction conditions be optimized for scale-up synthesis without compromising yield?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design (e.g., 3<sup>2</sup> matrix) to test variables like catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. THF), and temperature.

- Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., Cl substitution).

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What strategies mitigate challenges in characterizing quinoline-amine derivatives via mass spectrometry?

- Methodological Answer :

- Derivatization : Use trifluoroacetic anhydride (TFAA) to improve ionization efficiency.

- High-resolution LC-MS/MS : Employ Q-TOF systems to distinguish isotopic clusters (e.g., <sup>35</sup>Cl/<sup>37</sup>Cl).

- Collision-induced dissociation (CID) : Fragment ions at 20–30 eV to confirm substitution patterns (e.g., loss of Cl<sup>–</sup> at m/z 35/37) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.